molecular formula C15H20N2O3 B2614418 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide CAS No. 896372-25-1

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide

Cat. No.: B2614418
CAS No.: 896372-25-1
M. Wt: 276.336
InChI Key: BZYMAPWPIOATKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a pyrrolidinone ring, and a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide can be compared with other similar compounds, such as:

    N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide: Similar structure but with a methyl group on the butanamide moiety.

    N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]pentanamide: Similar structure but with a pentanamide moiety instead of butanamide.

    N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]hexanamide: Similar structure but with a hexanamide moiety instead of butanamide.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-5-14(18)16-11-8-15(19)17(10-11)12-6-4-7-13(9-12)20-2/h4,6-7,9,11H,3,5,8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYMAPWPIOATKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.